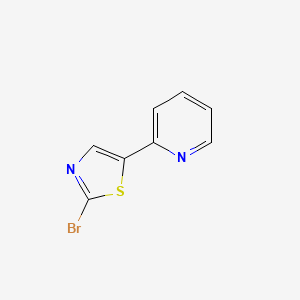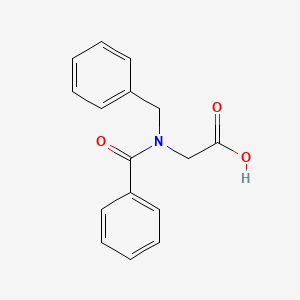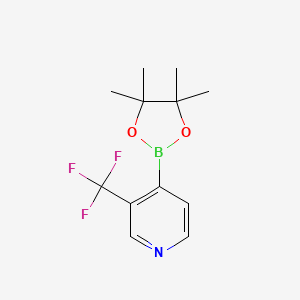
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine, also known as 4-TMDP, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile and powerful reagent for the synthesis of various organic compounds and has been used in a variety of biochemical and physiological studies. Additionally, this paper will provide an overview of potential future directions for the use of 4-TMDP in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine' involves the reaction of 4-chloro-3-(trifluoromethyl)pyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Starting Materials
4-chloro-3-(trifluoromethyl)pyridine, tetramethyl-1,3,2-dioxaborolane, palladium catalyst
Reaction
Step 1: Dissolve 4-chloro-3-(trifluoromethyl)pyridine and tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or DMF., Step 2: Add a palladium catalyst such as Pd(PPh3)4 or PdCl2(PPh3)2 to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours., Step 4: Cool the reaction mixture and filter off any solid precipitate., Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound '4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine'.
作用机制
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine acts as a catalyst in the synthesis of organic compounds. It is able to facilitate the formation of covalent bonds between two molecules, which results in the formation of a new molecule. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is able to activate certain molecules, which can result in the formation of a new molecule.
生化和生理效应
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, which can result in the activation of metabolic pathways. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has been shown to increase the activity of certain hormones, which can result in the regulation of various physiological processes.
实验室实验的优点和局限性
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has several advantages for use in lab experiments. It is a highly reactive reagent, which means that it is able to facilitate the formation of covalent bonds between two molecules at a faster rate than other reagents. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is relatively inexpensive and can be easily synthesized in the laboratory. However, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has some limitations for use in lab experiments. It is highly toxic and can cause skin and eye irritation. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine can react with other compounds, which can lead to the formation of unwanted products.
未来方向
There are several potential future directions for the use of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine in scientific research. One potential direction is the use of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine in the synthesis of new drugs and therapeutic agents. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine could be used to study the structure and function of proteins and other biomolecules. Finally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine could be used to study the metabolism of drugs and other xenobiotics.
科学研究应用
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the study of drug metabolism. It has also been used in the synthesis of a variety of complex molecules, such as peptides and proteins. Additionally, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine has been used in the synthesis of small molecules, such as antibiotics and hormones.
属性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-5-6-17-7-8(9)12(14,15)16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXEWACVTZKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



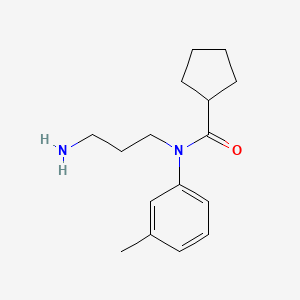

![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)
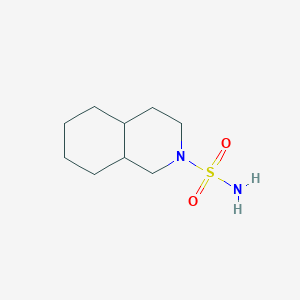

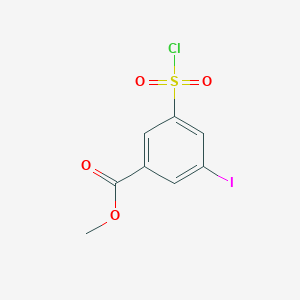
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
